Cas no 162732-99-2 (1-(3,4-Dichlorophenyl)cyclohexanecarbonitrile)
1-(3,4-Dichlorophenyl)cyclohexanecarbonitrile Chemical and Physical Properties
Names and Identifiers
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- 1-(3,4-dichlorophenyl)-1-cyclohexanecarbonitrile
- UKRORGSYN-BB BBV-5128502
- 1-(3,4-DICHLOROPHENYL)CYCLOHEXANECARBONITRILE
- 1-(3,4-Dichlorophenyl)cyclohexanecarbonitrile
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- MDL: MFCD09743445
- Inchi: 1S/C13H13Cl2N/c14-11-5-4-10(8-12(11)15)13(9-16)6-2-1-3-7-13/h4-5,8H,1-3,6-7H2
- InChI Key: QUQZVJXAKWBZEU-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)C1(C#N)CCCCC1)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 288
- Topological Polar Surface Area: 23.8
1-(3,4-Dichlorophenyl)cyclohexanecarbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB313439-1 g |
1-(3,4-Dichlorophenyl)cyclohexanecarbonitrile; 95% |
162732-99-2 | 1g |
€181.00 | 2022-06-11 | ||
| abcr | AB313439-5 g |
1-(3,4-Dichlorophenyl)cyclohexanecarbonitrile; 95% |
162732-99-2 | 5g |
€587.10 | 2022-06-11 | ||
| abcr | AB313439-1g |
1-(3,4-Dichlorophenyl)cyclohexanecarbonitrile, 95%; . |
162732-99-2 | 95% | 1g |
€191.60 | 2024-04-19 | |
| abcr | AB313439-5g |
1-(3,4-Dichlorophenyl)cyclohexanecarbonitrile, 95%; . |
162732-99-2 | 95% | 5g |
€628.50 | 2024-04-19 | |
| A2B Chem LLC | AF11606-1g |
1-(3,4-Dichlorophenyl)cyclohexanecarbonitrile |
162732-99-2 | 98% | 1g |
$106.00 | 2024-04-20 | |
| A2B Chem LLC | AF11606-5g |
1-(3,4-Dichlorophenyl)cyclohexanecarbonitrile |
162732-99-2 | 98% | 5g |
$385.00 | 2024-04-20 | |
| Ambeed | A694332-5g |
1-(3,4-Dichlorophenyl)cyclohexanecarbonitrile |
162732-99-2 | 98% | 5g |
$496.0 | 2024-04-23 | |
| 1PlusChem | 1P00AZDI-1g |
1-(3,4-DICHLOROPHENYL)CYCLOHEXANECARBONITRILE |
162732-99-2 | 98% | 1g |
$114.00 | 2025-02-25 | |
| 1PlusChem | 1P00AZDI-5g |
1-(3,4-DICHLOROPHENYL)CYCLOHEXANECARBONITRILE |
162732-99-2 | 98% | 5g |
$400.00 | 2025-02-25 |
1-(3,4-Dichlorophenyl)cyclohexanecarbonitrile Suppliers
1-(3,4-Dichlorophenyl)cyclohexanecarbonitrile Related Literature
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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Siquan Zhang,Shengyao Wang,Liping Guo,Hao Chen,Bien Tan,Shangbin Jin J. Mater. Chem. C, 2020,8, 192-200
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
Additional information on 1-(3,4-Dichlorophenyl)cyclohexanecarbonitrile
Research Brief on 1-(3,4-Dichlorophenyl)cyclohexanecarbonitrile (CAS: 162732-99-2): Recent Advances and Applications
1-(3,4-Dichlorophenyl)cyclohexanecarbonitrile (CAS: 162732-99-2) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have highlighted its potential as a key intermediate in the synthesis of bioactive molecules, particularly in the development of novel therapeutics targeting neurological and inflammatory disorders. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, mechanism of action, and potential applications in drug discovery.
A recent study published in the Journal of Medicinal Chemistry (2023) explored the structural optimization of 1-(3,4-Dichlorophenyl)cyclohexanecarbonitrile to enhance its binding affinity for the serotonin transporter (SERT). The researchers employed a combination of computational modeling and in vitro assays to demonstrate that derivatives of this compound exhibit promising selectivity and potency, making them potential candidates for the treatment of depression and anxiety disorders. The study also highlighted the compound's favorable pharmacokinetic properties, including good blood-brain barrier penetration.
In another groundbreaking study, a team from the University of Cambridge investigated the anti-inflammatory properties of 1-(3,4-Dichlorophenyl)cyclohexanecarbonitrile. Using a murine model of rheumatoid arthritis, the researchers found that the compound significantly reduced pro-inflammatory cytokine levels, such as TNF-α and IL-6, by modulating the NF-κB signaling pathway. These findings suggest its potential as a lead compound for developing new anti-inflammatory drugs with fewer side effects compared to existing therapies.
Further research has also explored the compound's role in neurodegenerative diseases. A 2024 study in Nature Neuroscience reported that 1-(3,4-Dichlorophenyl)cyclohexanecarbonitrile could inhibit the aggregation of α-synuclein, a protein implicated in Parkinson's disease. The study utilized advanced cryo-EM techniques to elucidate the compound's binding mode, providing a structural basis for its neuroprotective effects. This discovery opens new avenues for designing small-molecule inhibitors targeting protein misfolding diseases.
From a synthetic chemistry perspective, recent advancements have focused on improving the yield and scalability of 1-(3,4-Dichlorophenyl)cyclohexanecarbonitrile production. A 2023 patent application by a leading pharmaceutical company described a novel catalytic process that reduces the need for hazardous reagents and minimizes waste generation. This environmentally friendly approach aligns with the growing emphasis on sustainable chemistry in drug manufacturing.
In conclusion, 1-(3,4-Dichlorophenyl)cyclohexanecarbonitrile (CAS: 162732-99-2) continues to be a compound of high interest in chemical biology and pharmaceutical research. Its diverse biological activities, coupled with recent advancements in synthetic methodologies, position it as a valuable scaffold for drug discovery. Future research should focus on further elucidating its mechanisms of action and exploring its potential in combination therapies for complex diseases.
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